Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-
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Overview
Description
Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-: is a compound with the molecular formula C16H33NO3 and a molecular weight of 287.4381 g/mol . It is also known by several other names, including N,N-bis(2-hydroxyethyl)dodecanamide . This compound is a fatty amide and is often used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- typically involves the reaction of dodecanoic acid with diethanolamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reactants and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- can undergo various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium .
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is used as a surfactant and emulsifying agent due to its ability to reduce surface tension and stabilize emulsions .
Biology: In biological research, this compound is used in the study of cell membrane interactions and as a component in biocompatible materials .
Medicine: In medicine, it is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations .
Industry: Industrially, it is used in the production of cosmetics , detergents , and lubricants due to its surfactant properties .
Mechanism of Action
The mechanism by which Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- exerts its effects involves its interaction with lipid bilayers and proteins in cell membranes . It can alter membrane fluidity and permeability, affecting various cellular processes . The molecular targets include membrane proteins and lipid molecules , and the pathways involved often relate to signal transduction and membrane transport .
Comparison with Similar Compounds
- Lauramide DEA (N,N-bis(2-hydroxyethyl)lauramide)
- Coco diethanolamide
- Lauric acid diethanolamide
Comparison: Compared to these similar compounds, Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- has a unique structure that provides distinct surfactant properties and biocompatibility . Its ability to form stable emulsions and interact with biological membranes makes it particularly valuable in both industrial and scientific applications .
Properties
CAS No. |
66161-63-5 |
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Molecular Formula |
C19H40N2O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[3-[bis(2-hydroxyethyl)amino]propyl]dodecanamide |
InChI |
InChI=1S/C19H40N2O3/c1-2-3-4-5-6-7-8-9-10-12-19(24)20-13-11-14-21(15-17-22)16-18-23/h22-23H,2-18H2,1H3,(H,20,24) |
InChI Key |
OQRZKRYPYZNLFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCN(CCO)CCO |
Origin of Product |
United States |
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